3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid
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Overview
Description
3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is also known by its IUPAC name, 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid . This compound is a derivative of isochromene, a bicyclic structure that is part of the benzopyran family. It is characterized by the presence of a carboxylic acid group at the fourth position and a methyl group at the third position of the isochromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 3-methylphthalic anhydride with an appropriate nucleophile, followed by cyclization to form the isochromene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, using cost-effective reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isochromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
- 4-carboxy-1H-3-methyl-2-benzopyran-1-one
- 1H-2-Benzopyran-4-carboxylic acid, 3-methyl-1-oxo-
Comparison: Compared to similar compounds, 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is unique due to its specific substitution pattern on the isochromene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1-oxoisochromene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-9(10(12)13)7-4-2-3-5-8(7)11(14)15-6/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOBUZRHRZWBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493559 |
Source
|
Record name | 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16984-81-9 |
Source
|
Record name | 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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